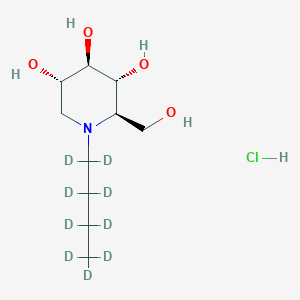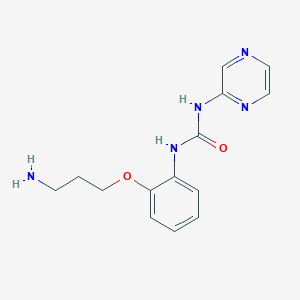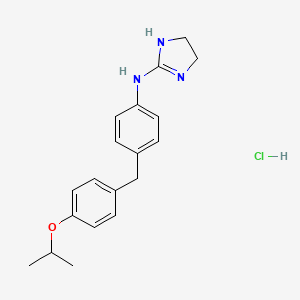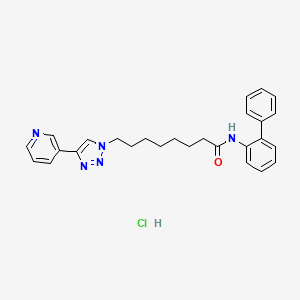
Miglustat-d9 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Deuterated miglustat.
Scientific Research Applications
Niemann-Pick Disease Type C Treatment Miglustat-d9 hydrochloride has been significantly utilized in the treatment of Niemann-Pick disease type C (NP-C), a rare, autosomal recessive neurodegenerative disease. Studies have shown that miglustat therapy leads to reduced levels of neurodegeneration markers and increased neuronal viability in the brain. It has been effective in slowing down reductions in fractional anisotropy, indicating a protective effect on axonal and myelin integrity. Clinical evidence suggests neurological stabilization over extended periods, with improved outcomes in patients with older age at neurological onset. Additionally, miglustat has demonstrated a survival benefit due to improved swallowing function, a crucial factor in NP-C patients (Pineda, Walterfang, & Patterson, 2018).
Antiviral Properties Against SARS-CoV-2 Miglustat has shown potential in inhibiting the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), responsible for COVID-19. Its effectiveness at clinically achievable concentrations without cytotoxicity has been noted. The mechanism involves inhibiting α-glucosidases, crucial in glycoprotein N-linked oligosaccharide processing, leading to a decrease in the viral Spike protein. This highlights miglustat's potential for repurposing as an antiviral agent against enveloped viruses like SARS-CoV-2 (Rajasekharan et al., 2020).
Improved Survival in Niemann-Pick Disease Type C An observational study showed that miglustat treatment significantly reduces the risk of mortality in patients with NP-C. This effect was observed across various age groups and was particularly significant in late infantile-onset and juvenile-onset patients. Despite limitations in data, these findings are consistent with miglustat's beneficial effect on survival in NP-C patients (Patterson et al., 2020).
Stability and Formulation for Patient Use The stability of miglustat prepared in InOrpha® suspending vehicle, a taste-masking agent, has been assessed for its physicochemical and microbiological properties. This is significant for patients with swallowing difficulties, as it offers a stable and more palatable formulation of miglustat (Riahi et al., 2015).
Bioactivity of Miglustat Derivatives Research on 1-Deoxynojirimycin (1-DNJ) and its derivatives, including miglustat, has highlighted their bioactivity. These compounds have been applied clinically for treating diseases like diabetes and lysosomal storage disorders, demonstrating a range of beneficial pharmacological activities (Wang, Shen, Zhao, & Ye, 2020).
properties
Molecular Formula |
C10H12D9NO4.HCl |
|---|---|
Molecular Weight |
264.79 |
IUPAC Name |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)piperidine-3,4,5-triol;hydrochloride |
InChI |
InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H/t7-,8+,9-,10-;/m1./s1/i1D3,2D2,3D2,4D2; |
SMILES |
CCCCN1CC(C(C(C1CO)O)O)O.Cl |
synonyms |
(2R,3R,4R,5S)-1-(Butyl-d9)-2-(hydroxymethyl)-3,4,5-piperidinetriol hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[[4-[[(2-Amino-9-H-purin-6-yl)oxy]methyl]phenyl]methyl]-2-[4-[(18-chloro-3,6,9,12-tetraoxaoctadec-1yl)oxy]-2,3,5,6-tetrafluorophenoxy]acetamide](/img/structure/B1150231.png)